3-Phenoxyfuran
Overview
Description
Synthesis Analysis
While specific synthesis methods for 3-Phenoxyfuran were not found, furans are generally important building blocks in organic chemistry . They are found in various natural sources, mostly in plants, algae, and microorganisms . Recent advances in the synthesis of furan compounds have been discussed, with some classical methods being modified and improved, while other new methods have been developed .Molecular Structure Analysis
The molecular structure of 3-Phenoxyfuran consists of a furan core with a phenoxy group attached in the 3-position. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen . The phenoxy group is a phenol molecule minus a hydrogen atom .Physical And Chemical Properties Analysis
3-Phenoxyfuran has a molecular formula of C10H8O2 and a molecular weight of 160.17 g/mol . Further physical and chemical properties specific to 3-Phenoxyfuran were not found in the search results.Scientific Research Applications
Green Chemistry and Catalysis
One study highlights the whole-cell carboxylate reduction for the synthesis of 3-hydroxytyrosol, a phenolic antioxidant beneficial to human health and a valuable building block in pharmaceutical synthesis. This method uses Escherichia coli cells for the reduction process, providing an economical and efficient approach for producing 3-hydroxytyrosol, demonstrating the potential of biocatalysis in green chemistry (Kamila Napora-Wijata et al., 2014).
Photophysical and Photochemical Properties
Research on zinc(II) and chloroindium(III) phthalocyanines substituted with 3,5-bis (trifluoromethyl)phenoxy groups has been conducted to understand their aggregation, photochemical, and photophysical properties. These studies are crucial for applications in photodynamic therapy (PDT) of cancer, where the compounds' properties as photosensitizers were evaluated, showing promising results for future therapeutic applications (Erem Ahmetali et al., 2019).
Dye-Sensitized Solar Cells (DSSCs)
The performance of phenothiazine-based dye-sensitized solar cells (DSSCs) has been investigated with different five-membered heteroaromatic linkers, including furan. The study found that the use of furan as a conjugated linker significantly improves solar energy-to-electricity conversion efficiency by over 24% compared to reference cells. This underscores the critical role of molecular engineering in the development of more efficient solar cells (Se Hun Kim et al., 2011).
Novel Synthesis and Applications
Innovative methods for the synthesis of benzofurans involve palladium-catalyzed cycloisomerization followed by acid-catalyzed allylic isomerization or nucleophilic substitution. Such methods provide pathways to synthesize compounds with potential in medicinal chemistry and materials science, highlighting the versatility of 3-phenoxyfuran derivatives in synthetic chemistry (B. Gabriele et al., 2008).
Future Directions
While specific future directions for 3-Phenoxyfuran were not found in the search results, the field of organic chemistry continues to evolve with new synthetic methods and applications for furan compounds . The development of new materials and the exploration of their properties is a key area of ongoing research .
properties
IUPAC Name |
3-phenoxyfuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-2-4-9(5-3-1)12-10-6-7-11-8-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWFUVMWGOXULH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=COC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50493786 | |
Record name | 3-Phenoxyfuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50493786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenoxyfuran | |
CAS RN |
63285-86-9 | |
Record name | 3-Phenoxyfuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50493786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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